![molecular formula C16H11N3O5S B2683266 N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 449176-02-7](/img/structure/B2683266.png)
N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Benzodioxines, on the other hand, are compounds containing a dioxin ring fused to a benzene ring. They are often used in the synthesis of various pharmaceuticals.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with various electrophiles . The synthesis of benzodioxines typically involves the reaction of catechols (1,2-dihydroxybenzenes) with various electrophiles.Molecular Structure Analysis
The molecular structure of benzothiazoles and benzodioxines can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry .Chemical Reactions Analysis
Benzothiazoles and benzodioxines can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, benzothiazoles can react with electrophiles at the nitrogen atom of the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles and benzodioxines depend on their specific structures. For example, the presence of electron-withdrawing groups (like a nitro group) can increase the acidity of the thiazole nitrogen in benzothiazoles .Scientific Research Applications
Antimicrobial and Anticancer Applications
Benzothiazole-based compounds have been synthesized and evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains . These compounds have shown potent antimicrobial activities compared with the reference compound . In addition, the in vitro anticancer activity of these compounds was performed against different human cancer cell lines such as A549, K562, and MDA-MB-231 .
Use in Dye Synthesis
Benzothiazole derivatives have been used in the synthesis of azo dyes, which are colored compounds containing at least one azo group linked with two different aryl or heterocyclic rings . These dyes have various industrial applications such as in polyester fibers, nonlinear optical (NLO) systems, sensitized solar cells, and liquid crystalline displays .
Use in Heterocyclic Compound Research
Heterocyclic compounds, including benzothiazole derivatives, are widely used in various fields like organic light emitting diodes (OLEDs), supercapacitors, sensors, electrochemical studies, and molecular switches .
Use in Physicochemical Studies
N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide could potentially be used in physicochemical studies. For instance, 1,2,4-triazines, which are six-membered heterocyclic compounds containing three nitrogen atoms in their structure, have been synthesized and characterized by elemental analyses .
Safety And Hazards
properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c20-15(13-8-23-11-3-1-2-4-12(11)24-13)18-16-17-10-6-5-9(19(21)22)7-14(10)25-16/h1-7,13H,8H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICVVEYTDPSICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-nitrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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